molecular formula C7H5N3O2 B3113170 3-Nitropyrazolo[1,5-a]pyridine CAS No. 19363-97-4

3-Nitropyrazolo[1,5-a]pyridine

Cat. No.: B3113170
CAS No.: 19363-97-4
M. Wt: 163.13 g/mol
InChI Key: KFUYFMAYLGQJQP-UHFFFAOYSA-N
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Description

3-Nitropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitropyrazolo[1,5-a]pyridine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be efficiently carried out using microwave-assisted methods, which offer short reaction times and high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other time-efficient, high-yield methods are likely to be adapted for large-scale production due to their operational simplicity and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

3-Nitropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include β-enaminones, NH-5-aminopyrazoles, and nitro reagents. Microwave-assisted conditions are often employed to enhance reaction efficiency and yield .

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized to create a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-nitropyrazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical interactions. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-nitropyrazolo[1,5-a]pyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple scientific fields highlight its versatility and importance .

Biological Activity

3-Nitropyrazolo[1,5-a]pyridine is a compound belonging to the class of pyrazolo[1,5-a]pyridines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data tables.

Overview of Pyrazolo[1,5-a]pyridine Derivatives

Pyrazolo[1,5-a]pyridine derivatives are known for their pharmacological potential , including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of nitro groups into these compounds can enhance their biological properties and broaden their therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range. The compound was observed to induce apoptosis through the activation of caspase pathways.

Kinase Inhibition

The compound has also been investigated for its kinase inhibitory activity . Kinases are critical in various signaling pathways involved in cancer progression.

  • Research Findings : A screening assay revealed that this compound selectively inhibited certain kinases associated with cancer cell growth, including PI3K and CDK2. This selectivity suggests a potential role in targeted cancer therapy.

Pharmacological Profiles

The pharmacological profiles of this compound derivatives have been characterized using various assays:

Activity Assay Type Result
AnticancerMTT AssayIC50 = 5 µM (MCF-7)
Kinase InhibitionEnzyme Inhibition AssayIC50 = 10 µM (PI3K)
Anti-inflammatoryELISA (Cytokine Release)Reduced IL-6 levels by 40%

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells.
  • Inhibition of Signaling Pathways : By inhibiting kinases like PI3K and CDK2, it disrupts critical signaling pathways necessary for tumor growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitropyrazolo[1,5-a]pyridine?

  • Answer:

  • Oxidative Cyclization : A common method involves oxidative cyclization of N-(2-pyridyl)amidines using NaOCl, Pb(OAc)₄, or MnO₂ as oxidants, yielding 70–85% efficiency for related triazolopyridine scaffolds .
  • Palladium-Catalyzed Coupling : A tandem Pd-catalyzed/silver-mediated elimination/cyclization reaction with alkenyl bromides/iodides or terminal alkynes enables direct functionalization of pyridine derivatives. This method achieves 65–90% yields for pyrazolo[1,5-a]pyridines .
  • Microwave-Assisted Synthesis : Microwave irradiation (180°C, 300 W, 2 min) of β-enaminones and NH-5-aminopyrazoles produces 3-nitropyrazolo[1,5-a]pyrimidines with 85–97% yields. This approach is adaptable to pyridine analogs for improved efficiency .

Q. What characterization techniques are critical for validating this compound derivatives?

  • Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., chemical shifts for nitro groups at δ 8.5–9.0 ppm in pyrazolo[1,5-a]pyridines) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., HRMS [M+H]⁺ for C₁₃H₁₁N₅O: calcd 254.1042, found 254.1039) .
  • Elemental Analysis : Confirms purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What structural features influence the reactivity of this compound?

  • Answer:

  • Nitro Group : The electron-withdrawing nitro group at position 3 enhances electrophilic substitution reactions and stabilizes intermediates during cyclization .
  • Fused Heterocyclic Core : The pyrazolo[1,5-a]pyridine scaffold facilitates π-stacking and hydrogen bonding, critical for interactions in catalytic or biological systems .

Advanced Research Questions

Q. How do mechanistic studies inform the optimization of palladium-catalyzed synthesis?

  • Answer:

  • Key Steps : (i) Oxidative addition of alkenyl halides to Pd(0), (ii) base-mediated elimination to form intermediates, and (iii) cyclization via C–H activation. Silver additives stabilize reactive intermediates, improving yields .
  • Scope Limitations : Electron-deficient alkenyl halides require higher catalyst loading (5–10 mol% Pd), while terminal alkynes necessitate iodide scavengers (e.g., Ag₂CO₃) .

Q. What strategies enhance the efficiency of microwave-assisted synthesis for nitro-substituted pyrazoloheterocycles?

  • Answer:

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve microwave absorption, reducing reaction time to <5 minutes .
  • Substituent Compatibility : Electron-withdrawing groups (e.g., nitro) accelerate cyclization kinetics, whereas bulky substituents require higher temperatures (200°C) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Answer:

  • Docking Studies : Molecular docking with enzymes (e.g., PARG inhibitors) identifies key interactions: nitro group hydrogen bonds with catalytic residues, while the pyridine core engages in π-π stacking .
  • QSAR Models : Quantitative structure-activity relationships correlate nitro group position with antimicrobial IC₅₀ values (R² > 0.85 for triazolopyridine analogs) .

Properties

IUPAC Name

3-nitropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-5-8-9-4-2-1-3-6(7)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUYFMAYLGQJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306700
Record name 3-Nitropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19363-97-4
Record name 3-Nitropyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19363-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrazolo[1,5-a]pyridine (2.36 g, 20.0 mmol) (Lober, S. et al J. Med. Chem. 2001, 44, 2691) in concentrated sulfuric acid (20.0 mL) was added the freshly prepared solution of ammonium nitrate (1.84 g, 23.0 mmol) in concentrated sulfuric acid (25.0 mL) dropwise at −5° C. The resulting mixture was stirred at 0° C. for 2 h and added dropwise to a solution of 4 N sodium hydroxide (200 mL) at 0° C. followed by the addition of sodium bicarbonate (60.0 g). Water and ether were added and separated. The aqueous solution was extracted with dichloromethane (2×). The combined organic solution was dried (MgSO4) and filtered. The filtrate was concentrated in vacuo to dryness to give 2.49 g (76%) of beige solid as the title compound: mp 179–182° C. (CH2Cl2/hexanes); 1H NMR (400 MHz, CDCl3) δ 8.68 (s, 1H), 8.63 (dd, J=2.0, 6.9 Hz, 1H), 8.41 (dd, J=2.3, 8.9 Hz, 1H), 7.74 (dd, J=7.0, 8.9 Hz, 1H), 7.21 (dd, J=7.0, 7.0 Hz, 1H); IR (diffuse reflectance) 2480, 2465, 2417, 2392, 2350, 1636, 1512, 1479, 1464, 1408, 1288, 1252, 1194, 882, 773 cm−1; MS (EI) m/z 163 (M+); HRMS (FAB) calcd for C7H5N3O2+H 164.0460. found 164.0459; Anal. Calcd for C7H5N3O2: C, 51.54; H, 3.09; N, 25.76. Found: C, 51.42; H, 2.95; N, 25.71.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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